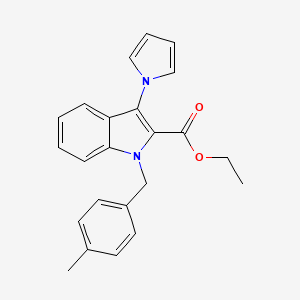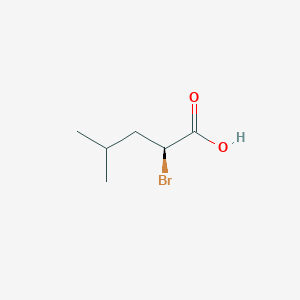
5-Chloro-3-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyridin-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family and is known for its unique chemical structure and properties. In
Scientific Research Applications
5-Chloro-3-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyridin-2-amine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases, such as cancer and neurological disorders. This compound has been shown to have potent antitumor activity in preclinical studies, and it also exhibits promising activity against a variety of other diseases, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyridin-2-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, this compound has been shown to inhibit the activity of a protein called cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell division and growth. By inhibiting CDK4, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Chloro-3-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyridin-2-amine for lab experiments is its potent activity against a variety of diseases. This compound has been shown to be effective against a wide range of cancer types, as well as other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound for use in lab experiments.
One of the main limitations of this compound for lab experiments is its potential toxicity. This compound has been shown to be toxic to some normal cells, as well as cancer cells, which may limit its usefulness in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 5-Chloro-3-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyridin-2-amine. One area of research that is particularly promising is the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to be effective against a wide range of cancer types, and it also exhibits promising activity against other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on elucidating the mechanism of action of this compound, which may provide insights into new targets for drug development. Overall, this compound is a promising compound that has the potential to lead to the development of new drugs for the treatment of a variety of diseases.
Synthesis Methods
The synthesis of 5-Chloro-3-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyridin-2-amine involves a series of chemical reactions. One of the most common methods of synthesis is the reaction of 5-chloro-3-fluoropyridin-2-amine with N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)amine in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques, such as column chromatography or recrystallization.
Properties
IUPAC Name |
5-chloro-3-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN5/c1-19(13-11(15)4-9(14)5-18-13)10-7-20(8-10)12-6-16-2-3-17-12/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKICNDMSJQANBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)
![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3020754.png)

![7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3020757.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B3020758.png)

![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3020761.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020767.png)

![Tert-butyl 3-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B3020770.png)
